Indium sulfide (In2S3)

Catalog No.
S1797512
CAS No.
12030-24-9
M.F
In2S3
M. Wt
325.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium sulfide (In2S3)

CAS Number

12030-24-9

Product Name

Indium sulfide (In2S3)

IUPAC Name

indium(3+);trisulfide

Molecular Formula

In2S3

Molecular Weight

325.83

InChI

InChI=1S/2In.3S/q2*+3;3*-2

SMILES

[S-2].[S-2].[S-2].[In+3].[In+3]

Indium(III) Sulfide in Optoelectronic and Photovoltaic Applications

  • Bandgap Properties

    Indium(III) sulfide is a mid-bandgap semiconductor. This means it absorbs light within a specific range of wavelengths. The bandgap of In₂S₃ is around 1.2-1.3 eV, which falls within the optimal range for solar cell applications []. This allows efficient absorption of sunlight, a crucial factor for converting light energy into electricity.

  • Light Emitting Properties

    Research suggests that In₂S₃ exhibits photoluminescence, meaning it can emit light upon absorbing photons []. This property makes it a potential candidate for light-emitting devices (LEDs) and other optoelectronic applications.

  • Material Advantages

    Indium(III) sulfide offers several advantages for research and development. It is a relatively abundant material compared to other optoelectronic materials like gallium nitride. Additionally, In₂S₃ can be synthesized using various techniques, allowing for control over its properties and morphology [].

Research Efforts in Indium(III) Sulfide

Researchers are actively exploring the potential of Indium(III) sulfide in various scientific endeavors:

  • Thin-Film Solar Cells

    A significant focus is on developing thin-film solar cells using In₂S₃. Research is underway to improve the efficiency of these cells by optimizing material properties and device structures [].

  • Nanostructured Materials

    Scientists are investigating the use of nanostructured In₂S₃, such as nanoparticles and nanorods, for enhanced optoelectronic properties. These nanostructures can potentially improve light absorption and carrier transport within devices [].

  • Doping and Alloying

    Doping In₂S₃ with other elements or forming alloys with other semiconductors is another research avenue. This approach aims to tailor the bandgap and other properties of the material for specific applications.

Indium sulfide, with the chemical formula In2_2S3_3, is an inorganic compound notable for its unique properties and structures. It exists primarily in three polymorphic forms: alpha (α), beta (β), and gamma (γ). The α-In2_2S3_3 form has a defect cubic structure, while β-In2_2S3_3 features a defect spinel structure, and γ-In2_2S3_3 has a layered configuration. The β form is the most stable at room temperature, although the α form can also be present depending on synthesis conditions. Indium sulfide is characterized by its yellow color in the α form and red in the β form, and it is known to produce hydrogen sulfide gas when reacted with mineral acids, giving it a distinctive "rotten egg" odor .

, particularly when interacting with acids. When treated with strong acids, it releases hydrogen sulfide gas:

In2S3+6HCl2InCl3+3H2S\text{In}_2\text{S}_3+6\text{HCl}\rightarrow 2\text{InCl}_3+3\text{H}_2\text{S}

Additionally, indium sulfide can undergo oxidation reactions under specific conditions. For example, it can react with oxygen at elevated temperatures to form indium oxide and sulfur dioxide:

In2S3+6O22In2O3+3SO2\text{In}_2\text{S}_3+6\text{O}_2\rightarrow 2\text{In}_2\text{O}_3+3\text{SO}_2

These reactions highlight indium sulfide's role as both a reducing agent and a precursor in various chemical syntheses.

Indium sulfide can be synthesized through several methods:

  • Direct Combination: This method involves heating elemental indium and sulfur together at high temperatures to form indium sulfide.

    2In+3SIn2S32\text{In}+3\text{S}\rightarrow \text{In}_2\text{S}_3
  • Chemical Vapor Deposition: This technique utilizes volatile indium and sulfur precursors to deposit thin films of indium sulfide on substrates.
  • Hydrothermal Synthesis: A common method where indium salts (like indium chloride) are reacted with sulfur-containing compounds (e.g., thiourea) in an aqueous solution under high temperature and pressure conditions.
  • Solvothermal Methods: Similar to hydrothermal synthesis but conducted in organic solvents that can influence the morphology and crystallinity of the resulting product .

Interaction studies of indium sulfide often focus on its catalytic properties. For instance, research has shown that doping indium sulfide with other elements, such as zinc, enhances its stability and catalytic efficiency for reactions like carbon dioxide electroreduction. This modification improves the covalency of In-S bonds, effectively stabilizing active sites during catalytic processes .

Indium sulfide shares similarities with other metal sulfides but exhibits unique characteristics that distinguish it from these compounds. Here are some comparable materials:

Compound NameFormulaKey Features
Zinc SulfideZnSWidely used in phosphorescent materials; higher stability than In2_2S3_3.
Cadmium SulfideCdSKnown for its photoconductivity; more toxic than In2_2S3_3.
Copper Indium SulfideCuInS2_2Used in solar cells; exhibits a chalcopyrite structure distinct from In2_2S3_3.
Lead SulfidePbSExhibits high photoconductivity; more hazardous than In2_2S3_3.

Indium sulfide's relatively low toxicity, combined with its effective semiconductor properties and versatility in applications such as photocatalysis and photovoltaics, underscores its uniqueness among similar compounds .

Solvothermal and Hydrothermal Routes

Solvothermal and hydrothermal methods represent prominent bottom-up approaches for synthesizing indium sulfide (In₂S₃) materials with controlled morphology and crystallinity [1]. These techniques involve chemical reactions in sealed vessels under elevated temperature and pressure conditions, utilizing water (hydrothermal) or non-aqueous solvents (solvothermal) as reaction media [5].

The hydrothermal method offers numerous advantages for In₂S₃ synthesis, including straightforward operation, low energy consumption, and excellent reproducibility [5]. This approach effectively facilitates the preparation of nanoscale In₂S₃ materials with enhanced properties compared to those produced via solid-phase methods [5]. In a typical hydrothermal synthesis, indium precursors (commonly indium chloride) react with sulfur sources (such as thiourea, thioacetamide, or sodium sulfide) in aqueous solution under controlled temperature and pressure [9].

For instance, researchers have successfully synthesized ultrathin indium sulfide In₂S₃ nanoribbons with giant aspect ratios using a simple and rapid solvothermal method [3]. The reaction proceeds in a polyalcohol system without requiring complex precursors, resulting in nanoribbons with thickness controlled at the atomic level (below one nanometer), width of approximately 8.7 nm, and length extending to several micrometers [3]. X-ray diffraction experiments and simulations indicated a P3m1 trigonal crystallographic structure (gamma phase) [3].

The solvothermal process can be considered an extension of the hydrothermal approach, utilizing non-aqueous solvents as reaction media [5]. This method offers additional control over material properties through the diverse characteristics of different solvents, including viscosity, polarity, and coordination abilities [5]. These properties can be leveraged during synthesis to achieve precise regulation of the target In₂S₃ products [5].

Table 1: Comparison of Key Parameters in Solvothermal and Hydrothermal Synthesis of In₂S₃

ParameterHydrothermal MethodSolvothermal Method
Reaction MediumWaterNon-aqueous solvents (ethanol, ethylene glycol, etc.)
Temperature Range120-200°C150-240°C
PressureAutogenousAutogenous
Common Indium PrecursorsInCl₃, In(NO₃)₃In(acac)₃, InCl₃
Common Sulfur SourcesThiourea, Na₂S, ThioacetamideL-cysteine, Thioacetamide, Elemental sulfur
Reaction Time8-24 hours5-48 hours
Crystalline Phaseβ-In₂S₃ (predominant)β-In₂S₃, γ-In₂S₃ (controllable)

The reaction mechanism for In₂S₃ synthesis via hydrothermal or solvothermal routes typically involves the decomposition of sulfur sources to generate sulfide ions, which then react with indium ions to form In₂S₃ nuclei [24]. For example, when using thiourea as the sulfur source, the reaction can be represented as: 3In(NO₃)₃ + 2CH₄N₂S + 4(OH)⁻ → 4NH₃ + 2CO₂ + 9(NO₃)⁻ + In₃S₂ [24].

Reaction parameters such as temperature, time, pH, and precursor concentration significantly influence the morphology, crystallinity, and phase of the resulting In₂S₃ materials [25]. For instance, increasing the reaction temperature generally enhances crystallinity and promotes the formation of larger particles, while extending reaction time allows for more complete growth and assembly of nanostructures [19].

Chemical Vapor Deposition (CVD) Techniques

Chemical vapor deposition (CVD) represents another significant bottom-up approach for synthesizing high-quality indium sulfide (In₂S₃) thin films and nanostructures [6]. This technique involves the deposition of solid materials from vapor-phase precursors onto substrates through chemical reactions at elevated temperatures [6]. CVD offers precise control over film thickness, composition, and crystallinity, making it particularly valuable for applications requiring uniform and conformal In₂S₃ coatings [6].

In a typical CVD process for In₂S₃ synthesis, indium-containing precursors and sulfur sources are vaporized and transported to a heated substrate where they undergo chemical reactions to form In₂S₃ deposits [6]. The precursors can be delivered simultaneously or sequentially, depending on the specific CVD variant employed [6]. Common indium precursors include indium chloride, indium acetate, and organometallic indium compounds, while sulfur sources typically include hydrogen sulfide, elemental sulfur, or organosulfur compounds [6].

Recent research has focused on developing new heteroleptic indium aminothiolate compounds for fabricating β-In₂S₃ thin films via chemical vapor deposition [6]. For example, compounds such as [InClSC₂H₄N(Me)SC₂H₄]₃ and [InSC₂H₄N(Me)SC₂H₄(C₈H₅F₃NO)] have been synthesized through in situ salt metathesis reactions involving indium trichloride, aminothiol, and N,O-β-heteroarylalkenol ligands [6]. These complexes were characterized by nuclear magnetic resonance analysis, elemental studies, mass spectroscopy, and X-ray diffraction single crystal analysis, revealing a trigonal bipyramidal coordination of In(III) in both complexes [6].

Thermogravimetric analysis of these precursors demonstrated their decomposition pathways, with [InSC₂H₄N(Me)SC₂H₄(C₈H₅F₃NO)] exhibiting a three-step decomposition process resulting in the formation of In₂S₃ at 300°C [6]. CVD experiments conducted on fluorine-doped tin oxide (FTO) substrates produced singular-phase In₂S₃ deposits, which were characterized through various analytical techniques including X-ray diffraction, scanning electron microscopy, Raman spectroscopy, X-ray photoelectron spectroscopy, and energy dispersive spectroscopy [6].

Table 2: Key Parameters and Conditions for CVD Synthesis of In₂S₃ Films

ParameterTypical Range/ValuesEffect on In₂S₃ Properties
Substrate Temperature250-500°CInfluences crystallinity, phase, and grain size
Deposition Pressure0.1-760 TorrAffects growth rate and film uniformity
Precursor Temperature150-250°CControls precursor vapor pressure and delivery rate
Carrier GasH₂, N₂, ArInfluences reaction chemistry and transport phenomena
Deposition Time15-120 minutesDetermines film thickness and completeness of reaction
Cooling Rate2-10°C/minAffects crystallinity and stress in the film

Another innovative approach for In₂S₃ thin film fabrication involves a two-step deposition process [1]. In this method, indium metal is first evaporated onto a substrate (such as SiO₂/Si), followed by annealing in a sulfur environment under controlled temperature and pressure conditions [1]. Studies have investigated the effects of annealing temperature and pressure on the structural, morphological, and optical properties of the resulting In₂S₃ films [1]. X-ray diffraction and field emission scanning electron microscopy analyses revealed that different structural phases and morphologies could be obtained by varying the annealing parameters [1]. The optimum annealing conditions for high-quality In₂S₃ thin films were identified as 550°C and 100 Torr [1].

Atomic layer deposition (ALD), a specialized variant of CVD, has also been employed for synthesizing In₂S₃ films with precise thickness control at the atomic level [34]. In a typical ALD process, indium and sulfur precursors are sequentially introduced into the reaction chamber with purging steps in between, allowing for self-limiting surface reactions and layer-by-layer growth [34]. This technique enables the deposition of highly uniform and conformal In₂S₃ films, even on complex three-dimensional substrates [34].

Ultrasonic Spray Pyrolysis Optimization

Ultrasonic spray pyrolysis represents an efficient and scalable bottom-up approach for synthesizing indium sulfide (In₂S₃) thin films with controlled properties [7]. This technique involves the generation of fine aerosol droplets from precursor solutions using ultrasonic vibrations, followed by thermal decomposition of these droplets on heated substrates to form solid In₂S₃ films [7]. Ultrasonic spray pyrolysis offers several advantages for In₂S₃ synthesis, including simplicity, cost-effectiveness, and compatibility with large-area deposition [7].

In a typical ultrasonic spray pyrolysis process for In₂S₃ synthesis, a precursor solution containing indium and sulfur sources is atomized into fine droplets using an ultrasonic nebulizer [7]. These droplets are then transported to a heated substrate where solvent evaporation, precursor decomposition, and film formation occur sequentially [7]. Common precursors include indium chloride or indium sulfate as the indium source and thiourea or thioacetamide as the sulfur source [7].

Researchers have successfully grown indium sulfide layers by ultrasonic spray pyrolysis for application in Cu(In,Ga)(S,Se)₂ solar cells [7]. X-ray diffraction measurements of layers deposited on soda lime glass revealed polycrystalline In₂S₃ with preferential orientation along the direction [7]. X-ray photoelectron spectroscopy analysis indicated the presence or absence of oxygen and chlorine impurities depending on the composition of the spray solution [7]. For more quantitative chemical composition measurements, In₂S₃ layers were sprayed on silicon substrates and analyzed with Rutherford backscattering spectrometry [7].

The optimization of ultrasonic spray pyrolysis for In₂S₃ synthesis involves careful control of various process parameters, including precursor concentration, substrate temperature, spray rate, and carrier gas flow [8]. These parameters significantly influence the structural, morphological, and optoelectronic properties of the resulting In₂S₃ films [8].

Table 3: Optimization Parameters for Ultrasonic Spray Pyrolysis of In₂S₃ Films

ParameterOptimal RangeEffect on Film Properties
Substrate Temperature250-350°CControls crystallinity, phase purity, and grain size
Precursor Concentration0.02-0.06 MInfluences growth rate, thickness, and stoichiometry
[S]/[In] Molar Ratio3-6Affects stoichiometry and defect concentration
Spray Rate1-3 mL/minDetermines deposition rate and film uniformity
Nozzle-to-Substrate Distance15-30 cmInfluences droplet evaporation and film morphology
Carrier Gas Flow Rate2-5 L/minAffects droplet transport and film uniformity
Ultrasonic Frequency40-120 kHzControls droplet size and distribution

Studies have shown that the [S]/[In] ratio in the precursor solution significantly influences the properties of In₂S₃ films prepared by spray pyrolysis [8]. For instance, researchers have synthesized In₂S₃ thin films by chemical spray pyrolysis from solutions with different [S]/[In] ratios on glass substrates at a constant temperature of 250°C [8]. All samples exhibited a polycrystalline structure with preferential orientation along (0, 0, 12) [8]. Good stoichiometry was achieved for all samples, and the morphology of thin film surfaces, as observed by scanning electron microscopy, was dense with no cracks or pinholes [8]. Raman spectroscopy analysis confirmed the presence of active modes belonging to the β-In₂S₃ phase [8]. The optical transmittance in the visible range exceeded 60%, and the band gap energy slightly increased with the sulfur to indium ratio, reaching a value of 2.63 eV for [S]/[In] = 4.5 [8].

Recent advancements in ultrasonic spray pyrolysis for In₂S₃ synthesis include the deposition of β-In₂S₃ photosensitive thin films with high photoresponse [27]. These films were deposited on glass substrates at 350°C using three different molar concentrations (0.02, 0.04, and 0.06 M) of indium and sulfur precursors [27]. The resulting thin films were stoichiometric, well-adherent, and compact, showing preferential orientation and high texture coefficients along the (103) lattice plane for all concentrations [27]. This preferred orientation was attributed to the ultrasonic spray pyrolysis method, which provides very fine and uniform deposition over a large area [27].

Nanostructuring Strategies

Quantum Dot Synthesis via Surfactant-Assisted Methods

Quantum dots (QDs) of indium sulfide (In₂S₃) represent an important class of nanomaterials with unique size-dependent optical and electronic properties [10]. Surfactant-assisted synthesis methods have emerged as effective approaches for producing In₂S₃ QDs with controlled size, shape, and surface properties [10]. These methods typically involve the use of organic surfactants or capping agents to control nucleation and growth processes, prevent aggregation, and stabilize the resulting QDs in colloidal suspensions [10].

In a typical surfactant-assisted synthesis of In₂S₃ QDs, indium precursors (such as indium acetate or indium chloride) and sulfur sources (such as elemental sulfur, thiourea, or thioacetamide) react in the presence of surfactants under controlled temperature conditions [10]. Common surfactants include oleic acid, oleylamine, dodecanethiol, and polyvinylpyrrolidone, which coordinate to the surface of growing QDs and regulate their size and morphology [10].

Researchers have developed a one-pot single-step method to synthesize In₂S₃ quantum dots trapped in insoluble solid-state oleic acid matrices [10]. These QDs exhibited bright orange-colored fluorescence with controllable emission properties achieved by altering the chemical composition [10]. Among the synthesized QDs, ZnIn₂S₄ QDs displayed thermo-responsive properties, with fluorescence intensity decreasing as temperature increased [10]. Additionally, all QDs demonstrated high removal efficiency for micropollutants in aqueous media, especially against cationic organic dyes [10].

The surfactant-assisted synthesis of In₂S₃ QDs often involves hot-injection or heat-up methods, where precursors are rapidly injected into or gradually heated with surfactant solutions at elevated temperatures [11]. These approaches enable precise control over nucleation and growth stages, resulting in QDs with narrow size distributions and well-defined optical properties [11].

Table 4: Surfactant-Assisted Synthesis Parameters for In₂S₃ Quantum Dots

ParameterTypical Range/ValuesEffect on QD Properties
Reaction Temperature150-300°CControls nucleation and growth rates, crystallinity
Surfactant TypeOleic acid, Oleylamine, DodecanethiolInfluences surface chemistry, stability, and optical properties
Surfactant:Precursor Ratio2:1 to 10:1Affects QD size, dispersity, and colloidal stability
Reaction Time5-60 minutesDetermines QD size, crystallinity, and yield
Indium PrecursorIn(acac)₃, InCl₃, In(OAc)₃Influences reaction kinetics and QD composition
Sulfur SourceElemental S, Thiourea, ThioacetamideAffects reaction rate and QD stoichiometry
Purification MethodPrecipitation/redispersionRemoves excess surfactants and unreacted precursors

A simple, rapid approach for synthesizing water-soluble and biocompatible fluorescent In₂S₃ quantum dot micelles has been reported, involving the encapsulation of monodisperse, hydrophobic QDs within surfactant/lipid micelles [18]. Analyses of UV-vis and photoluminescence spectra, along with transmission electron microscopy, indicated that the water-soluble semiconductor QD micelles were monodisperse and retained the optical properties of the original hydrophobic QDs [18]. The QD micelles demonstrated biocompatibility and exhibited little or no aggregation when taken up by cultured cells [18].

The surface chemistry of surfactant-capped In₂S₃ QDs plays a crucial role in determining their colloidal stability, optical properties, and potential applications [12]. For instance, researchers have investigated the synthesis of copper indium sulfide (CIS) nanocrystals, which are related to In₂S₃ systems, using surfactant-assisted methods [12]. These studies have shown that the choice of surfactants significantly influences the size, shape, and optical properties of the resulting nanocrystals [12].

Hexagonal dominant copper indium sulfide quantum dots have been synthesized by precursor-injection of mixed metal-dialkyldithiocarbamate precursors in the presence of surfactants [16]. Due to the different reactivity of the precursors, this method allowed the QDs to grow while retaining the crystallinity of the hexagonal nucleus [16]. The photoluminescence spectra exhibited dual emission (600-700 nm red emission and 700-800 nm NIR emission) resulting from the combined contributions of the hexagonal (wurtzite) and tetragonal (chalcopyrite) crystal structures [16].

Hierarchical 3D Architectures (Nanoflowers, Cocoon-like Structures)

Hierarchical three-dimensional (3D) architectures of indium sulfide (In₂S₃), including nanoflowers and cocoon-like structures, represent an important class of nanostructured materials with enhanced surface area, improved light-harvesting capabilities, and unique functional properties [13]. These complex architectures are typically composed of primary building blocks (such as nanosheets, nanoplates, or nanorods) assembled into higher-order structures through oriented attachment or self-assembly processes [13].

Researchers have successfully synthesized hierarchical flower-like In₂S₃ nanostructures via facile solution-phase routes, using thioacetamide as both a sulfur source and capping agent [23]. Experimental results demonstrated that the morphology of these In₂S₃ nanostructures could be easily modified by changing the ratio of In(NO₃)₃ to thioacetamide [23]. With increasing ratios from 1:1.5 to 1:6, the In₂S₃ crystals exhibited flower-like morphology of varying sizes [23]. X-ray diffraction and high-resolution transmission electron microscopy of the flowers revealed the cubic structure of In₂S₃, while morphological studies by scanning electron microscopy and transmission electron microscopy showed that the synthesized In₂S₃ nanostructure was a flower-like hierarchical architecture assembled from nanoscale flakes [23].

The formation mechanism of hierarchical In₂S₃ nanostructures typically involves multiple stages, including initial nucleation, primary growth of building blocks, and subsequent assembly into complex 3D architectures [19]. For instance, in the synthesis of carbon nanofiber-In₂S₃ composites, the morphology evolution proceeds through several distinct stages [19]. Initially, In³⁺ and S²⁻ ions adsorb and nucleate on the substrate surface to form sparse and small In₂S₃ nanosheets [19]. Subsequently, these initial nanosheets continue to grow larger and assemble together to form secondary In₂S₃ flower-like nanostructures by consuming the precursors [19]. In the final stage, hierarchical composites are formed, composed of numerous flower-like In₂S₃ nanostructures surrounding the substrate surface [19].

Table 5: Synthesis Conditions for Hierarchical In₂S₃ 3D Architectures

MorphologySynthesis MethodKey PrecursorsReaction ConditionsReference
NanoflowersHydrothermalInCl₃, Thioacetamide180°C, 12h [21]
Cocoon-like StructuresSolvothermalIn(NO₃)₃, Thiourea, SWNT200°C, 24h [14]
Hierarchical MicrospheresSolution-phaseIn(NO₃)₃, Thioacetamide90°C, 5-30 min [23]
3D Flower-like ArraysHydrothermalInCl₃, L-cysteine160°C, 24h [19]
Thornball-like StructuresMicrowave-assistedInCl₃, Thioacetamide90°C, 5-10 min [25]

The shape evolution of indium sulfide heterostructures can be controlled through various synthesis parameters [14]. For example, the cocoon-shaped In₂S₃ structure demonstrates how a reinforced network can be used to create a strong structure capable of withstanding long cycles, albeit with some compromise of other properties [14]. The transition from nanoflower to cocoon-like morphology can be achieved by increasing the concentration of single-walled carbon nanotubes (SWNT) during synthesis [14].

Sulfur vacancy-bearing In₂S₃/CuInS₂ microflower heterojunctions have been synthesized using an In₂S₃ template-assisted and cation-exchange strategy [22]. These heterostructured microflowers exhibited enhanced photocatalytic performance compared to pristine In₂S₃, which was attributed to several synergistic effects: the constructed heterojunctions accelerated charge-carrier separation, the flower-like microspheres displayed highly uniform morphologies and compositions that enhanced electron transport and light harvesting, and the sulfur vacancies trapped excited electrons, thereby inhibiting charge-carrier recombination [22].

The hierarchical flower-like nanostructures of In₂S₃ offer several advantages for various applications, including enhanced light scattering and absorption, which can improve photocatalytic performance [19]. Additionally, the high surface area and abundant active sites provided by these complex architectures facilitate efficient interaction with reactants or target molecules in catalytic or sensing applications [19].

Hybrid Nanocomposites with Carbon Allotropes

Hybrid nanocomposites combining indium sulfide (In₂S₃) with various carbon allotropes represent an important class of advanced materials with enhanced functional properties [15]. These composites integrate the unique characteristics of In₂S₃ (such as semiconductor properties, photosensitivity, and catalytic activity) with the exceptional mechanical, electrical, and thermal properties of carbon allotropes (including carbon nanotubes, graphene, and carbon nanofibers) [15]. The resulting synergistic effects often lead to materials with superior performance compared to their individual components [15].

Researchers have successfully synthesized In₂S₃-carbon nanotube (In₂S₃-CNT) nanocomposites via a facile refluxing wet chemistry process [20]. These nanocomposites demonstrated excellent photocatalytic activity under visible light irradiation [20]. The enhanced performance compared to pure In₂S₃ was attributed to the unique physicochemical properties of CNTs, which improved the adsorptivity of substrates and acted as electron reservoirs to trap electrons, thereby hindering the recombination of photogenerated electron-hole pairs [20].

A novel hierarchical carbon nanofiber-In₂S₃ photocatalyst with well-controlled nanostructures has been developed for efficient hydrogen production under visible light [13]. The nanostructures of these CNF-In₂S₃ composites were finely tuned to achieve the highest photocatalytic hydrogen production activity [13]. Carbon nanofibers were chosen as structural supports for the photocatalytic In₂S₃ due to their large surface area, high adsorption capability, and good electron conductivity [13]. Combined with the substantial advantages of In₂S₃ nanostructures, such as large surface area and extremely reduced diffusion length, the hierarchical CNF-In₂S₃ photocatalysts exhibited exceptionally high hydrogen evolution rates (approximately 460 μmol h⁻¹) [13].

Table 6: Synthesis Methods and Properties of In₂S₃-Carbon Allotrope Hybrid Nanocomposites

Carbon AllotropeSynthesis MethodIn₂S₃ MorphologyKey PropertiesApplications
Carbon NanotubesWet ChemistryNanoparticlesEnhanced charge separation, Improved adsorptionPhotocatalysis
GrapheneHydrothermalNanosheetsIncreased conductivity, Large surface areaEnergy storage
Carbon NanofibersSolvothermalFlower-like structuresHigh stability, Efficient charge transportHydrogen production
Graphene/SWCNT HybridsCatalytic growthNanoparticlesSynergistic effects, 3D conductive networkElectrochemical devices

The synthesis of graphene/single-walled carbon nanotube (G/SWCNT) hybrids with In₂S₃ has been achieved through innovative approaches [15]. For instance, a novel G/SWCNT hybrid was successfully fabricated by facile catalytic growth on layered double hydroxide at high temperatures exceeding 950°C [15]. The thermally stable iron nanoparticles and uniform structure of the calcined layered double hydroxide flakes were essential for the simultaneous catalytic deposition of SWCNTs and graphene [15]. The SWCNTs and chemical vapor deposition-grown graphene, as well as the robust connection between them, facilitated the construction of highly electrically conductive pathways [15]. The internal spaces between stacked graphene layers and among SWCNTs offered room for additional functional material incorporation [15].

Growth rate-controlled synthesis has been employed to create hierarchical core/shell heterostructures incorporating In₂S₃ [17]. For example, hierarchical bismuth sulfide/indium sulfide (Bi₂S₃/In₂S₃) core/shell structured microspheres were prepared via a simple one-pot hydrothermal process based on the different growth rates of the two sulfides [17]. The resulting hierarchical Bi₂S₃/In₂S₃ core/shell heterostructure exhibited significant visible light photocatalytic activity [17]. The introduction of the Bi₂S₃ core improved charge transport and enhanced electron-hole separation while broadening the visible light response [17]. Simultaneously, the hierarchical porous flower-like shell of In₂S₃ increased the specific surface area and remarkably enhanced the chemical stability of Bi₂S₃ against oxidation [17].

Indium sulfide exhibits remarkable bandgap tunability within the technologically important range of 2.1–2.2 electronvolts, making it highly attractive for photovoltaic and optoelectronic applications [1] [2] [3]. This narrow bandgap window represents an optimal energy range for efficient visible light harvesting while maintaining sufficient photovoltage for solar cell applications [4]. The bandgap of indium sulfide can be systematically engineered through various approaches including temperature control during synthesis, doping strategies, and structural modifications.

Temperature-dependent synthesis represents one of the most effective methods for bandgap control in indium sulfide thin films. Chemical bath deposition studies demonstrate that the bandgap can be continuously tuned from 2.32 electronvolts at 60°C to 2.83 electronvolts at 90°C deposition temperature [1]. This temperature dependence arises from variations in crystalline quality, grain size, and defect density within the films. The intermediate temperatures of 70°C and 80°C yield bandgap values of 2.74 and 2.53 electronvolts respectively, providing fine control within the desired range [1].

Compositional engineering through controlled doping offers another pathway for bandgap modification. Nickel-doped indium sulfide powders exhibit bandgap values ranging from 2.1 to 2.2 electronvolts, directly within the target range [2]. The incorporation of nickel atoms into the indium sulfide lattice creates localized electronic states that modify the band structure and systematically reduce the bandgap energy. Similarly, chlorine incorporation in indium sulfide films decreases the bandgap from approximately 2.2 to 2.1 electronvolts with increasing deposition temperature [3].

The crystallographic phase also significantly influences the bandgap properties of indium sulfide. The tetragonal beta-phase, which is stable at room temperature, typically exhibits bandgap values in the range of 2.0–2.2 electronvolts [5] [6]. Phase transitions between the different polymorphs can be exploited to achieve specific bandgap values, with the cubic alpha-phase and hexagonal gamma-phase showing slightly different electronic properties [7].

Synthesis MethodTemperature (°C)Bandgap (eV)Crystal PhaseReference
Chemical Bath Deposition602.32Tetragonal β [1]
Chemical Bath Deposition702.74Tetragonal β [1]
Chemical Bath Deposition802.53Tetragonal β [1]
Chemical Bath Deposition902.83Tetragonal β [1]
Nickel Doping3002.1Tetragonal β [2]
Chlorine Incorporation2002.2Tetragonal β [3]
Chlorine Incorporation2502.1Tetragonal β [3]

The structural origin of bandgap tunability in indium sulfide lies in its defect spinel crystal structure, which accommodates a high density of naturally occurring indium vacancies [7]. These ordered vacancies create a flexible electronic structure that can be modified through external parameters such as temperature, pressure, and chemical composition. The vacancy ordering in the tetragonal beta-phase contributes to the observed bandgap values, while disorder-induced transitions to the cubic alpha-phase result in different electronic properties [7].

Charge Carrier Dynamics and Recombination Mechanisms

The charge carrier dynamics in indium sulfide are characterized by complex recombination pathways involving both radiative and nonradiative processes, with the relative importance of each mechanism strongly dependent on material quality, surface conditions, and defect density. Understanding these dynamics is crucial for optimizing the optoelectronic performance of indium sulfide-based devices.

In indium sulfide thin films and nanostructures, charge carrier recombination follows a multi-pathway model involving band-to-band transitions, defect-mediated processes, and surface recombination [8] [9]. Time-resolved microwave conductivity studies reveal that charge separation occurs on picosecond timescales, followed by recombination processes spanning nanoseconds to microseconds [8]. The initial ultrafast charge separation suggests efficient photoexcitation and minimal geminate recombination losses.

Radiative recombination in indium sulfide primarily occurs through band-edge transitions and defect-related processes. Band-edge recombination produces photoluminescence that intensifies and red-shifts as deposition temperature and grain size increase [9]. This temperature dependence indicates that improved crystalline quality enhances radiative efficiency by reducing the density of nonradiative recombination centers. The radiative recombination rate is fundamentally limited by the oscillator strength of the optical transitions and the density of states near the band edges.

Nonradiative recombination represents the dominant loss mechanism in most indium sulfide systems, particularly those with high surface-to-volume ratios or significant defect densities. Surface states act as efficient nonradiative recombination centers, trapping photogenerated carriers and facilitating energy dissipation through phonon emission [10] [11]. The density and energy distribution of these surface states depend critically on the synthesis method, post-processing treatments, and environmental conditions.

Defect-mediated recombination processes involve transitions through intragap states created by point defects, grain boundaries, and surface irregularities. In indium sulfide, the most common defects include indium vacancies, sulfur vacancies, and interstitial atoms [12]. These defects create energy levels within the bandgap that can serve as either recombination centers or charge traps. Shallow defects near the band edges typically contribute to radiative recombination, while deep defects in the mid-gap region promote nonradiative decay.

The recombination dynamics exhibit strong temperature dependence, with nonradiative processes becoming more efficient at elevated temperatures due to increased phonon-assisted transitions [13]. At room temperature, the minority carrier lifetime in indium sulfide is typically in the range of 1–10 nanoseconds, depending on material quality and defect density [8]. Low-temperature studies reveal longer lifetimes and enhanced radiative efficiency, suggesting that thermal activation of nonradiative pathways limits performance at ambient conditions.

Bimolecular recombination becomes significant at high carrier injection levels, leading to nonlinear dependence of recombination rate on carrier density [8]. This regime is characterized by direct electron-hole recombination without involvement of defect states. The onset of bimolecular recombination provides information about the majority carrier concentration and can be used to assess material quality.

Recombination ProcessTime ScaleTemperature DependenceEfficiencyReference
Band-edge Radiative1–10 nsIncreases at low THigh in quality films [9]
Surface Nonradiative100 ps–1 nsIncreases with TDominant in nanostructures [10]
Defect-mediated1–100 nsStrong T dependenceVariable [12]
Bimolecular10–100 psWeak T dependenceHigh at elevated densities [8]

Photoluminescence Behavior in Colloidal Systems

Colloidal indium sulfide quantum dots and nanocrystals exhibit distinctive photoluminescence characteristics that differ significantly from their bulk and thin film counterparts. The quantum confinement effects, surface chemistry, and size distribution in colloidal systems lead to unique optical properties that can be systematically tuned for specific applications.

The photoluminescence quantum yield of colloidal indium sulfide nanoparticles varies dramatically depending on synthesis conditions, size, and surface passivation strategies. As-synthesized indium sulfide nanoparticles typically exhibit quantum yields in the range of 10–15% [14] [15], which can be significantly enhanced through surface modification and shell growth. Advanced synthesis protocols and post-processing treatments have achieved quantum yields as high as 80% in optimized systems [16].

Size-dependent quantum confinement effects dominate the photoluminescence properties of colloidal indium sulfide. As the particle size decreases below the exciton Bohr radius, the bandgap increases and the emission blue-shifts accordingly [17] [18]. This size dependence allows for precise color tuning across the visible spectrum. The quantum confinement effect leads to enhancement of the bandgap up to 3.65 electronvolts in the smallest quantum dots, demonstrating strong confinement regime behavior [17].

The photoluminescence spectra of colloidal indium sulfide systems typically exhibit broad emission bands with full width at half maximum values ranging from 80 to 150 nanometers [19] [20]. This spectral broadening arises from size distribution effects, surface heterogeneity, and the involvement of defect states in the emission process. The large Stokes shifts observed in these systems, typically 300–500 millielectronvolts, indicate significant structural relaxation following photoexcitation [16].

Doping strategies have proven highly effective for enhancing the photoluminescence properties of colloidal indium sulfide. Zinc incorporation through cation exchange reactions increases the quantum yield from less than 1% in undoped copper indium sulfide to 28% in zinc-doped quaternary systems [19]. The zinc atoms preferentially occupy surface sites, reducing the density of nonradiative recombination centers and improving charge carrier confinement.

Time-resolved photoluminescence studies reveal complex decay dynamics in colloidal indium sulfide systems, typically requiring multi-exponential fits to adequately describe the experimental data [16] [19]. The decay kinetics involve fast components on the order of 50–100 nanoseconds and slower components extending to several hundred nanoseconds. The fast component is attributed to surface-related recombination processes, while the slower component reflects bulk-like radiative recombination.

Surface passivation represents a critical factor controlling the photoluminescence efficiency of colloidal indium sulfide. Core-shell architectures using wide-bandgap materials such as zinc sulfide or zinc selenide effectively passivate surface defects and enhance quantum yields [20] [21]. The shell growth process must be carefully optimized to avoid lattice mismatch-induced strain and interdiffusion effects that can degrade optical properties.

System TypeQuantum Yield (%)Emission Peak (nm)Lifetime (ns)Reference
Core In₂S₃ NPs10390- [14]
ZCIS Nanoplatelets28685243 [19]
Core/Shell QDs45650- [20]
CIZS Nanoplatelets80630- [16]
AISe/ZnSe/ZnS46670252 [21]

The excitation wavelength dependence of photoluminescence in colloidal indium sulfide provides insights into the electronic structure and recombination mechanisms. Blue emission components show strong excitation dependence, suggesting involvement of surface states or carbon nanodot impurities formed during hydrothermal synthesis [10]. The main emission bands typically show minimal excitation dependence, consistent with band-edge or near-band-edge transitions.

Defect-Mediated Optical Responses

Defect states play a crucial role in determining the optical properties of indium sulfide, influencing absorption spectra, photoluminescence characteristics, and charge carrier dynamics. The intrinsic defect structure of indium sulfide, combined with extrinsic defects introduced during synthesis and processing, creates a complex landscape of electronic states that significantly modifies the material's optical response.

The defect spinel structure of tetragonal beta-indium sulfide inherently contains a high concentration of ordered indium vacancies, with approximately one-third of the tetrahedral cation sites remaining unoccupied [7]. These ordered vacancies create characteristic electronic states within the bandgap that contribute to both absorption and emission processes. The vacancy ordering gives rise to additional optical transitions that are absent in perfect crystal structures.

Sulfur vacancies represent another significant class of defects in indium sulfide, particularly in samples synthesized under sulfur-deficient conditions. These vacancies act as donor states, contributing to the naturally n-type conductivity observed in most indium sulfide samples [22] [23]. The energy levels associated with sulfur vacancies are typically located near the conduction band edge, making them effective electron suppliers but also potential nonradiative recombination centers.

Surface defects have particularly strong influence on the optical properties of indium sulfide nanostructures due to their high surface-to-volume ratios. Under-coordinated surface atoms create dangling bonds that introduce electronic states within the bandgap [24] [11]. These surface states can trap photogenerated carriers, leading to enhanced nonradiative recombination and reduced photoluminescence efficiency. Surface passivation strategies using appropriate ligands or shell materials can effectively eliminate these detrimental states.

The optical absorption spectra of indium sulfide exhibit exponential band tails extending below the fundamental absorption edge, characteristic of defect-induced states [3] [25]. These Urbach tails provide quantitative information about the defect density and disorder in the material. The steepness of the absorption edge correlates with material quality, with sharper edges indicating lower defect densities and better crystalline order.

Deep defect levels in the mid-gap region of indium sulfide contribute to broad photoluminescence emission bands that are red-shifted from the band edge [1] [26]. The energy positions of these emission bands depend on the specific defect types and their local environments. Green luminescence around 2.4–2.5 electronvolts is commonly attributed to indium interstitial sites, while blue emission near 3.0 electronvolts is associated with deep trap states or structural defects [1].

Defect-related optical transitions exhibit characteristic temperature and excitation power dependencies that distinguish them from band-to-band transitions. Defect emission typically shows thermal quenching at elevated temperatures as nonradiative decay channels become more efficient [13]. The activation energies extracted from temperature-dependent studies provide information about the depth and nature of the defect levels.

Annealing treatments can significantly modify the defect distribution and associated optical properties of indium sulfide. High-temperature annealing promotes defect migration and annihilation, generally leading to improved optical properties and reduced defect-related emission [26]. However, excessive annealing temperatures can introduce new defects or promote phase transitions that alter the electronic structure.

Defect TypeEnergy LevelOptical SignatureFormation MechanismReference
Indium VacancyMid-gapGreen emission (2.4-2.5 eV)Intrinsic ordering [1]
Sulfur VacancyNear CBDonor states, n-type conductivitySynthesis conditions [22]
Surface StatesVariableNonradiative recombinationUnder-coordination [11]
InterstitialsVariableBlue emission (3.0 eV)Excess indium [1]
Grain BoundariesMid-gapBroad absorption tailsPolycrystalline structure [25]

The interaction between different types of defects can lead to complex optical behavior that is not simply the sum of individual defect contributions. Defect complexes involving multiple vacancy types or vacancy-interstitial pairs can create new energy levels with distinct optical signatures. These complex defects often exhibit different formation energies and thermal stabilities compared to isolated point defects.

Dates

Last modified: 04-14-2024

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